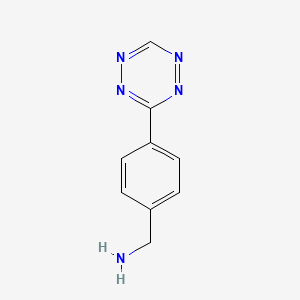

(4-(1,2,4,5-テトラジン-3-イル)フェニル)メタンアミン

概要

説明

“(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” is a 1,2,4,5-tetrazine derivative . It is also known as Benzylamino tetrazine hydrochloride or H-Tz-Bz-NH3Cl hydrochloride . It is highly useful in bioorthogonal labeling and cell detection applications .

Synthesis Analysis

This compound is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This makes it a valuable tool in the field of click chemistry, where it can be used as a linker .Molecular Structure Analysis

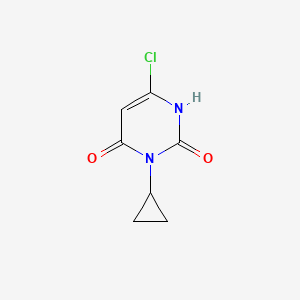

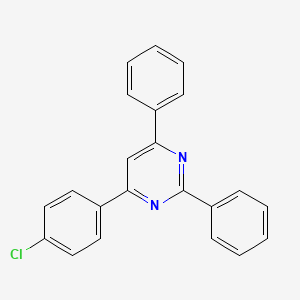

The molecular formula of “(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” is C9H9N5 . The InChI string isInChI=1S/C9H9N5/c10-5-7-1-3-8 (4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 . The Canonical SMILES string is C1=CC (=CC=C1CN)C2=NN=CN=N2 . Chemical Reactions Analysis

As mentioned in the synthesis analysis, this compound is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes .Physical and Chemical Properties Analysis

The molecular weight of “(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” is 187.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The topological polar surface area is 77.6 Ų . The compound is a solid at 20°C .科学的研究の応用

生体直交標識

(4-(1,2,4,5-テトラジン-3-イル)フェニル)メタンアミン: は、歪みアルケンとの[4+2]ディールス・アルダー環状付加反応を起こす能力があるため、生体直交標識に使用されます 。この特性により、生体分子を自然な生化学的プロセスを妨げずに生体系で標識するため、非常に貴重なものとなります。これは、非侵襲的な標識が重要な細胞プロセスの研究に特に役立ちます。

細胞検出とイメージング

細胞検出アプリケーションでは、この化合物はイメージング目的の蛍光プローブとして機能します 。テトラジン部分は、生体分子にタグ付けされたトランス-シクロオクテンと反応するため、顕微鏡下で細胞成分を視覚化できます。これは、細胞生物学や疾患病態を理解するために不可欠です。

薬物送達システム

(4-(1,2,4,5-テトラジン-3-イル)フェニル)メタンアミンの生体直交反応における反応性は、特定の生物学的トリガーに応答して治療剤を放出できる薬物送達システムを作成するために利用されています 。この標的アプローチにより、薬剤は作用部位に効率的に送達され、副作用が最小限に抑えられます。

診断試薬の開発

この化合物は、その特異性と迅速な反応速度により、診断試薬の開発に使用されています 。抗体またはその他の標的分子と結合させて、疾患マーカーの存在を検出することで、早期診断と治療計画に役立ちます。

材料科学

材料科学では、この化合物は環状付加反応を通じて他の分子と共有結合を形成する能力が、独自の特性を持つ新しいポリマーを作成するために使用されています 。これらの材料は、自己修復材料、コーティング、カプセル剤として、潜在的な用途があります。

合成有機化学

この化合物は、特に複雑な分子の合成において、合成有機化学における重要な試薬です 。ディールス・アルダー反応への参加により、多くの有機化合物に見られる一般的な構造モチーフである6員環を構築できます。

グリーンケミストリー

(4-(1,2,4,5-テトラジン-3-イル)フェニル)メタンアミンは、ディールス・アルダー反応における役割を活用することで、持続可能な媒体での反応を可能にし、グリーンケミストリーの慣行に貢献します 。これは、化学プロセスにおける有害物質と廃棄物を削減するという原則に沿っています。

ナノテクノロジー

ナノテクノロジーでは、この化合物はナノ粒子の表面を改変するために使用され、標的化された薬物送達や医療イメージングにおける造影剤など、さまざまな用途に使用できます .

作用機序

Target of Action

The primary target of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine are strained alkenes . Strained alkenes are a class of compounds that have a high degree of angle strain and ring strain, making them highly reactive.

Mode of Action

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . In this reaction, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine acts as a diene, reacting with the dienophile (strained alkene) to form a stable covalent linkage .

Biochemical Pathways

The Diels-Alder cycloaddition reaction is a cornerstone of bioorthogonal chemistry, a field that involves reactions that can occur inside living organisms without interfering with native biochemical processes . The products of these reactions can be used for various applications, including biological imaging and cell detection .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability

Result of Action

The result of the action of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is the formation of a stable covalent linkage with strained alkenes . This reaction is highly specific and efficient, making it useful in bioorthogonal labeling and cell detection applications .

Action Environment

The action of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is influenced by various environmental factors. For instance, the rate of the Diels-Alder reaction can be affected by temperature, solvent, and the presence of catalysts. Moreover, the stability of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine may be influenced by storage conditions. It is recommended to store the compound at -20°C to maintain its reactivity and stability.

Safety and Hazards

将来の方向性

Given its unique properties, “(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” has potential applications in bioorthogonal labeling and cell detection . Its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes could be further explored for potential uses in the field of click chemistry .

生化学分析

Biochemical Properties

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine plays a crucial role in biochemical reactions due to its ability to participate in inverse electron demand Diels-Alder cycloaddition reactions . This compound interacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, forming stable covalent linkages . These interactions are essential for bioorthogonal reactions, which are used in various biological imaging and bioconjugation applications . The compound’s amine functional group also allows it to form bonds with other biomolecules, enhancing its versatility in biochemical research.

Cellular Effects

The effects of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine on various types of cells and cellular processes are profound. This compound influences cell function by participating in bioorthogonal labeling, which allows for the precise tracking and imaging of cellular components . It impacts cell signaling pathways by enabling the visualization of specific proteins and other biomolecules within the cell . Additionally, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine can affect gene expression and cellular metabolism by facilitating the study of dynamic biological processes in real-time .

Molecular Mechanism

At the molecular level, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine exerts its effects through its ability to undergo [4+2] Diels-Alder cycloaddition reactions . This mechanism involves the formation of stable covalent bonds with strained alkenes, which are often used as probes in biological systems . The compound’s amine functional group allows it to interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression . These interactions are critical for its role in bioorthogonal reactions and biological imaging.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine remains stable under specific storage conditions, such as at -20°C . Its activity may decrease over time if not stored properly, potentially affecting its efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound is effective in bioorthogonal labeling and imaging applications without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as acute toxicity and irritation . These threshold effects are crucial for determining the appropriate dosage for various applications and ensuring the compound’s safety in experimental settings .

Metabolic Pathways

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its bioorthogonal reactions . The compound’s amine functional group allows it to participate in metabolic processes, potentially affecting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing the compound’s use in biochemical research and ensuring its effectiveness in various applications .

Transport and Distribution

Within cells and tissues, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound’s ability to form stable covalent bonds with biomolecules also plays a role in its distribution within biological systems .

Subcellular Localization

The subcellular localization of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization of this compound is crucial for optimizing its use in bioorthogonal reactions and ensuring its effectiveness in biological imaging and bioconjugation applications .

特性

IUPAC Name |

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCOJRPYFRRONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NN=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine in the development of the tetrazine-tagged microbubble (MBTz)?

A1: (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine serves as a crucial building block in the multi-step synthesis of the biotinylated tetrazine derivative. This derivative (compound 5 in the paper) is then conjugated to commercially available streptavidin-coated microbubbles to create the tetrazine-tagged microbubble (MBTz). The tetrazine moiety introduced by (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine enables the MBTz to selectively react and bind with TCO-modified antibodies targeting specific biomarkers.

Q2: Could you elaborate on the concept of bioorthogonality and why it is important in this specific application?

A2: Bioorthogonality refers to the use of chemical reactions that can occur efficiently and selectively within living systems without interfering with naturally occurring biological processes. [] In this study, the inverse-electron-demand Diels-Alder reaction between the tetrazine on the MBTz and the TCO on the targeting antibody is bioorthogonal. This is crucial because it ensures:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate](/img/structure/B1456649.png)

![7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1456658.png)

![7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one](/img/structure/B1456660.png)

![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)

![4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1456665.png)